N-methyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride
Overview
Description
Scientific Research Applications
Enzyme Inhibition
- Soluble Epoxide Hydrolase Inhibitors : Piperidine-carboxamide inhibitors have been identified for their role in inhibiting soluble epoxide hydrolase, an enzyme involved in various physiological processes. These inhibitors were discovered using high-throughput screening and encoded library technology. The triazine heterocycle, similar in complexity to the queried compound, was crucial for potency and selectivity, suggesting the relevance of carefully structured piperidine derivatives in enzyme inhibition (R. K. Thalji et al., 2013).
Neuroinflammation Imaging
- PET Imaging of Microglia : Compounds targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker, have been developed for PET imaging to study reactive microglia and their role in neuroinflammation. This application demonstrates the potential of piperidine derivatives in neuroimaging and the study of neuropsychiatric disorders, highlighting the diverse scientific research applications of such compounds (A. Horti et al., 2019).
Anti-Acetylcholinesterase Activity
- Acetylcholinesterase Inhibitors : Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Substitutions on the benzamide significantly increased activity, suggesting the role of piperidine derivatives in developing therapeutic agents for conditions like Alzheimer's disease (H. Sugimoto et al., 1990).
Antifouling Membrane Properties
- Polyamide Nanofiltration Membranes : The antifouling properties of polyamide nanofiltration membranes have been improved by reducing the density of surface carboxyl groups. This research suggests the potential of modifying piperidine-derived polyamide structures to enhance the performance of filtration membranes, relevant for environmental and water treatment applications (Yinghui Mo et al., 2012).
Future Directions
Properties
IUPAC Name |
N-methyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O.ClH/c1-14(6-9(10,11)12)8(15)7-3-2-4-13-5-7;/h7,13H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSAXLWIXDWXDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(F)(F)F)C(=O)C1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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